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Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydrazinopyridine, a
heterocyclic organic compound of interest in medicinal chemistry and drug development. This
document details its chemical identity, structural characteristics, and available physicochemical
data. It further outlines a general synthetic approach and analytical methodologies. Due to the
limited publicly available data on its specific biological functions, this guide also discusses the
known biological activities of related hydrazine derivatives to provide a contextual framework
for potential research applications.

Chemical Identity and Structure

IUPAC Name: (6-fluoropyridin-2-yl)hydrazine[1]

Synonyms: 2-Fluoro-6-hydrazinopyridine, (6-Fluoro-2-pyridinyl)hydrazine
CAS Number: 80714-39-2[1]

Molecular Formula: CsHeFN3[1]

Molecular Weight: 127.12 g/mol [1]
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The chemical structure of 2-Fluoro-6-hydrazinopyridine consists of a pyridine ring substituted
with a fluorine atom at the 6-position and a hydrazine group (-NHNH2) at the 2-position.

Chemical Structure:
Figure 1: Chemical structure of 2-Fluoro-6-hydrazinopyridine.

Physicochemical Properties

Quantitative data for 2-Fluoro-6-hydrazinopyridine is not extensively reported in publicly
accessible literature. The following table summarizes the available information.

Property Value Reference
Molecular Weight 127.12 g/mol [1]
Molecular Formula CsHeFNs [1]
CAS Number 80714-39-2 [1]

For context, related hydrazinopyridine derivatives exhibit the following properties:
e 2-Hydrazinopyridine: Melting point of 41-44 °C and a boiling point of 90-92 °C at 1 mmHg.
o 2-Methyl-6-hydrazinopyridine: Melting point of 79 °C.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 2-Fluoro-6-hydrazinopyridine
is not readily available in peer-reviewed journals. However, based on the synthesis of
analogous hydrazinopyridines, a plausible synthetic route involves the nucleophilic aromatic
substitution of a suitable precursor with hydrazine.

General Synthetic Approach:

A common method for the synthesis of hydrazinopyridines is the reaction of a halopyridine with
hydrazine hydrate.[2] In the case of 2-Fluoro-6-hydrazinopyridine, the starting material would
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likely be 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The greater lability of the halogen at
the 2-position towards nucleophilic attack by hydrazine would facilitate the desired substitution.

Hydrazine Hydrate (NH2NH2:-H20)

Solvent (e.g., Ethanol, Water)
Heat

Nucleophilic Aromatic Substitution

Click to download full resolution via product page
Figure 2: Proposed synthetic workflow for 2-Fluoro-6-hydrazinopyridine.
lllustrative Experimental Protocol (Hypothetical):

o Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol (10 volumes),
hydrazine hydrate (1.5 - 2.0 eq) is added dropwise at room temperature.

e Reaction Conditions: The reaction mixture is then heated to reflux and monitored by an
appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature, and the solvent is removed under reduced pressure. The resulting residue is
then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer
is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude
product can be purified by column chromatography on silica gel or by recrystallization from a

suitable solvent system.

Analytical Characterization

While specific spectroscopic data for 2-Fluoro-6-hydrazinopyridine is scarce, the following
techniques would be essential for its characterization. The expected spectral features are
extrapolated from data for similar compounds.
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4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the pyridine ring and the protons of the hydrazine group (-NH and -NH-).
The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms
of the pyridine ring. The carbon atom attached to the fluorine would exhibit a large one-bond
carbon-fluorine coupling constant (XJCF).

e 19F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift
would be characteristic of a fluorine atom attached to a pyridine ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-6-hydrazinopyridine would be expected to show characteristic
absorption bands for:

e N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm~1.
e C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm~?* region.

o C-F stretching vibration, which would likely appear in the fingerprint region.

4.3 Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-
resolution mass spectrum should show the molecular ion peak corresponding to the exact
mass of CsHeFNs. Fragmentation patterns could provide further structural information.

Biological Activity and Potential Applications

There is currently no specific information in the public domain detailing the biological activity or
involvement in signaling pathways of 2-Fluoro-6-hydrazinopyridine. However, the broader
class of hydrazine derivatives is known to exhibit a wide range of biological activities.

Hydrazine-containing compounds have been investigated for their potential as:
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» Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties.[3][4]

¢ Anticancer agents: Some hydrazones have shown promising cytotoxic activity against
various cancer cell lines.

» Anti-inflammatory and Analgesic agents.[5]

e Enzyme inhibitors: Hydrazines can act as inhibitors of various enzymes, including
monoamine oxidases.

Given these precedents, 2-Fluoro-6-hydrazinopyridine represents a scaffold of interest for
the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can
significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule,
potentially enhancing its efficacy and metabolic stability.

Logical Relationship for Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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